molecular formula C13H7NO B3257508 Dibenzo[b,d]furan-3-carbonitrile CAS No. 29021-90-7

Dibenzo[b,d]furan-3-carbonitrile

Cat. No.: B3257508
CAS No.: 29021-90-7
M. Wt: 193.2 g/mol
InChI Key: UAWKBKHHKGFTSQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-carbonitrile is an organic compound with the molecular formula C13H7NO. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring. The addition of a carbonitrile group at the 3-position of the dibenzofuran structure gives rise to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,d]furan-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with a suitable nitrile source under specific conditions. For example, the reaction of dibenzofuran with butyl lithium followed by the addition of a nitrile source can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens (for halogenation), aluminum trichloride (for Friedel-Crafts reactions), and butyl lithium (for lithiation reactions). The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, halogenation reactions yield halogenated derivatives, while Friedel-Crafts reactions can produce various substituted products .

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Dibenzo[b,d]furan-3-carbonitrile can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

dibenzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKBKHHKGFTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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